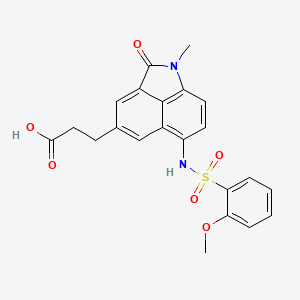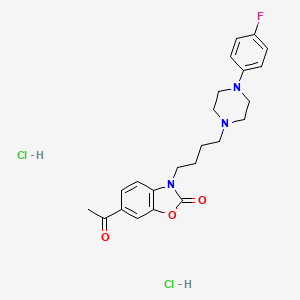![molecular formula C16H14Cl2O6S B15073573 (2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple phenoxy groups and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenoxy groups: This step involves the reaction of phenol derivatives with appropriate chlorinating agents to introduce chlorine atoms at specific positions.
Coupling reactions: The phenoxy groups are then coupled using suitable coupling agents to form the desired structure.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]ethanoic acid: Similar structure with an ethanoic acid moiety.
Uniqueness
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid is unique due to its specific arrangement of phenoxy groups and chlorine atoms, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H14Cl2O6S |
|---|---|
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C16H14Cl2O6S/c1-9(16(19)20)23-14-5-3-10(17)7-15(14)24-13-6-4-11(8-12(13)18)25(2,21)22/h3-9H,1-2H3,(H,19,20)/t9-/m1/s1 |
InChI-Schlüssel |
QMDOBCGDJDENNL-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)OC2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Kanonische SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)OC2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


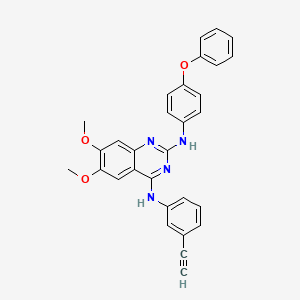
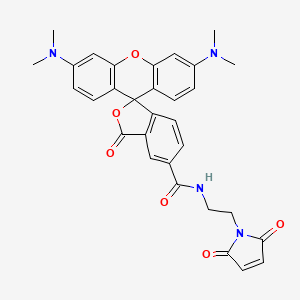
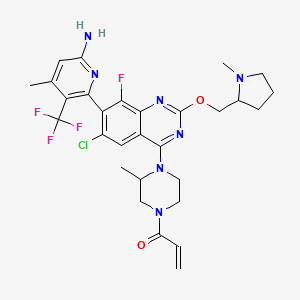
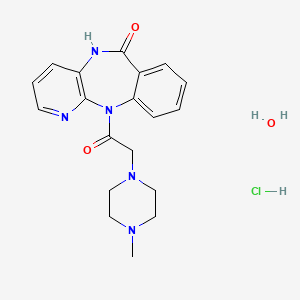
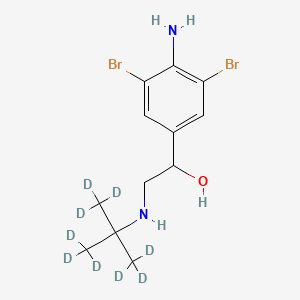
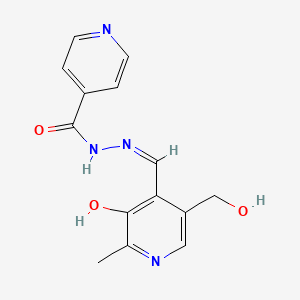
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
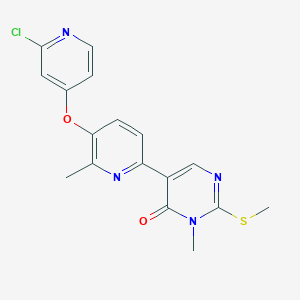

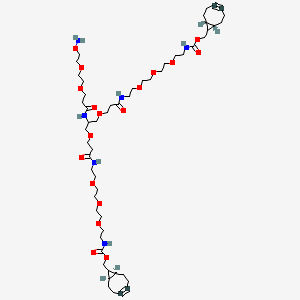

![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
